FI-700

Description

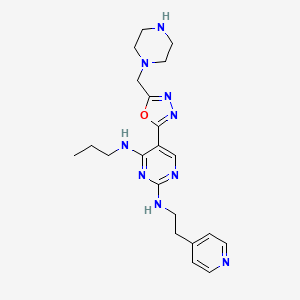

Structure

3D Structure

Properties

CAS No. |

866883-79-6 |

|---|---|

Molecular Formula |

C21H29N9O |

Molecular Weight |

423.5 g/mol |

IUPAC Name |

5-[5-(piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-N-propyl-2-N-(2-pyridin-4-ylethyl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C21H29N9O/c1-2-6-24-19-17(20-29-28-18(31-20)15-30-12-10-23-11-13-30)14-26-21(27-19)25-9-5-16-3-7-22-8-4-16/h3-4,7-8,14,23H,2,5-6,9-13,15H2,1H3,(H2,24,25,26,27) |

InChI Key |

AOGSXPPPFJBSRA-UHFFFAOYSA-N |

SMILES |

CCCNC1=NC(=NC=C1C2=NN=C(O2)CN3CCNCC3)NCCC4=CC=NC=C4 |

Canonical SMILES |

CCCNC1=NC(=NC=C1C2=NN=C(O2)CN3CCNCC3)NCCC4=CC=NC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

FI700; FI-700; FI 700. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Near-Infrared (NIR) Fluorescent Dyes in the 700 nm Spectral Region

A Note on Nomenclature: The term "FI-700" does not correspond to a standardized or commercially available fluorescent dye. This guide will focus on a class of near-infrared (NIR) dyes with emission maxima around 700 nm that are critical for contemporary biological research. We will use iFluor® 700 and Alexa Fluor® 700 as representative examples to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Near-infrared (NIR) fluorescent dyes, particularly those emitting in the 700 nm range, have become indispensable tools in life sciences and drug discovery. Their utility stems from the "NIR window" in biological tissues (approximately 700-1700 nm), where light absorption and scattering by endogenous molecules like hemoglobin and water are significantly reduced.[1][2] This property allows for deeper tissue penetration and a higher signal-to-noise ratio due to minimal autofluorescence from biological samples.[1][3][4] These characteristics make NIR dyes ideal for a range of applications, including in vivo imaging, flow cytometry, and multiplexed assays.[1][4]

Core Properties of ~700 nm NIR Dyes

Dyes in this spectral range, such as the iFluor® 700 and Alexa Fluor® 700 families, are engineered for brightness, photostability, and water solubility.[5][6] They are often available with various reactive groups (e.g., NHS esters, amines) to facilitate the labeling of biomolecules like antibodies and proteins.[1][5]

The following table summarizes the key photophysical properties of representative fluorescent dyes with emission maxima around 700 nm.

| Property | iFluor® 700 | Alexa Fluor® 700 | IRDye® 700 | StarBright Blue 700 | BD Horizon™ FVS700 |

| Excitation Maximum (nm) | ~690[5] | 702[7] | 685 (in water)[8] | 475[9] | 657[10] |

| Emission Maximum (nm) | ~713[5][11] | 723[7] | 705 (in water)[8] | 700[9] | 700[10] |

| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~220,000[5] | Not specified | 170,000 (in water)[8] | Not specified | Not specified |

| Quantum Yield | ~0.2[12] | Not specified | High[6] | Not specified | Not specified |

| Common Laser Line Excitation (nm) | 633[12] | 633-640[13] | Not specified | 488 | Red laser (~640)[10] |

Key Applications and Experimental Protocols

Dyes emitting around 700 nm are versatile and are employed in a multitude of research applications.

In multicolor flow cytometry, ~700 nm dyes are valuable for identifying specific cell populations. They can be excited by the red laser (633 or 640 nm) and their emission is well-separated from other common fluorophores, enabling their use in complex, multi-color panels.[12] For instance, they can be used as an acceptor dye for allophycocyanin (APC) in tandem configurations to further expand multiplexing capabilities.[12]

Experimental Protocol: Antibody Conjugation for Flow Cytometry

This protocol outlines the general steps for labeling an antibody with an NHS ester-functionalized ~700 nm dye.

-

Antibody Preparation: Dissolve the antibody in a buffer free of amines (e.g., PBS, pH 7.2-7.5). The antibody concentration should typically be 1-10 mg/mL.

-

Dye Preparation: Dissolve the amine-reactive dye (e.g., iFluor® 700 NHS ester) in an anhydrous organic solvent like DMSO to create a stock solution.

-

Conjugation Reaction: Add a calculated molar excess of the reactive dye to the antibody solution. The optimal dye-to-protein ratio should be determined empirically but often ranges from 5:1 to 20:1.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Remove the unconjugated dye using a desalting column or dialysis. The purified conjugate can be stored at 4°C, protected from light.

The deep tissue penetration of NIR light makes these dyes ideal for non-invasive, real-time tracking of labeled molecules or cells within a living organism.[1][2] This is particularly useful in drug development for monitoring the biodistribution and target engagement of therapeutic candidates.

Dyes like BD Horizon™ Fixable Viability Stain 700 are used to discriminate between live and dead cells.[10] These dyes are amine-reactive and can permeate the compromised membranes of dead cells, leading to a much stronger fluorescent signal compared to live cells.[10] A key advantage is that the staining is covalent, allowing for subsequent fixation and permeabilization for intracellular staining without loss of the viability signal.[10]

Experimental Protocol: Cell Viability Staining

-

Cell Preparation: Prepare a single-cell suspension in a protein-free buffer (e.g., DPBS) at a concentration of 1-10 x 10⁶ cells/mL.

-

Staining: Add the fixable viability dye stock solution to the cell suspension (typically at a 1:1000 dilution) and vortex immediately.

-

Incubation: Incubate for 10-15 minutes at room temperature, protected from light.

-

Washing: Wash the cells with a buffer containing protein (e.g., FACS buffer with BSA or serum) to quench any remaining reactive dye.

-

Downstream Processing: The cells can now be stained with fluorescently labeled antibodies and, if required, fixed and permeabilized for intracellular staining.

Visualizing Molecular Pathways and Workflows

Near-infrared dyes are often conjugated to antibodies targeting key proteins in signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in many cancers. The diagram below illustrates a simplified EGFR signaling cascade that can be studied using antibodies labeled with ~700 nm fluorophores.

The following diagram outlines a typical workflow for preparing and analyzing biological samples using immunofluorescence with a ~700 nm dye-conjugated antibody.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Near Infrared (NIR) Fluorescent Dyes | Fluorescent Dyes | Tocris Bioscience [tocris.com]

- 3. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Near-Infrared Fluorophores For Fluorescence Imaging - FluoroFinder [fluorofinder.com]

- 5. iFluor® 700 amine | AAT Bioquest [aatbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Fibrinogen-gamma/Alexa Fluor 700 FluoroFinder [app.fluorofinder.com]

- 8. shop.licorbio.com [shop.licorbio.com]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. Spectrum [iFluor™ 700] | AAT Bioquest [aatbio.com]

- 12. iFluor® 700 Dyes | AAT Bioquest [aatbio.com]

- 13. Alexa Fluor 700 Dye | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to FI-700 Dye: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the FI-700 dye, commercially known as iFluor™ 700. This near-infrared fluorescent dye is a valuable tool in various life science research applications, particularly in multiplexing assays due to its distinct spectral properties. This document details its excitation and emission spectra, key quantitative characteristics, and detailed protocols for its use in antibody conjugation and flow cytometry.

Core Properties of iFluor™ 700

iFluor™ 700 is a bright and photostable dye with fluorescence emission in the near-infrared region of the spectrum. These characteristics make it an excellent alternative to other near-IR dyes like Alexa Fluor® 700.[1] Its fluorescence is well-separated from commonly used red fluorophores, making it ideal for multicolor labeling.[2]

Spectral Characteristics

The core spectral properties of iFluor™ 700 are summarized in the table below, providing essential data for experimental design and instrument setup.

| Property | Value | Source |

| Excitation Maximum (λex) | 690 nm | [2][3] |

| Emission Maximum (λem) | 713 nm | [3] |

| Molar Extinction Coefficient (ε) | 220,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.23 | |

| Recommended Laser Line | 633 nm or 640 nm | [2] |

Experimental Protocols

This section provides detailed methodologies for the conjugation of iFluor™ 700 to antibodies and a general protocol for its application in flow cytometry.

Antibody Conjugation with iFluor™ 700 Succinimidyl Ester

This protocol describes the labeling of antibodies with iFluor™ 700 succinimidyl ester (SE), a reactive form of the dye that readily couples to primary amines on proteins.

Materials:

-

Purified antibody (2-10 mg/mL in amine-free buffer like PBS)

-

iFluor™ 700 succinimidyl ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.5-9.0)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer. If buffers containing Tris or glycine (B1666218) are used, dialyze the antibody against PBS.[4]

-

Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.[4]

-

-

Dye Preparation:

-

Prepare a 10 mM stock solution of iFluor™ 700 SE in anhydrous DMSO immediately before use.[2]

-

-

Conjugation Reaction:

-

Adjust the pH of the antibody solution to 8.5-9.0 by adding the reaction buffer (e.g., 1/10th volume of 1 M sodium bicarbonate).

-

Add the appropriate volume of the 10 mM iFluor™ 700 SE stock solution to the antibody solution. A general starting point is a 10:1 molar ratio of dye to antibody.[2]

-

Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or gentle agitation.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

-

Collect the fractions containing the fluorescently labeled antibody, which will typically be the first colored fractions to elute.

-

-

Determination of Degree of Substitution (DOS):

-

Measure the absorbance of the purified conjugate at 280 nm and ~690 nm.

-

Calculate the protein concentration and the dye concentration to determine the DOS, which is the average number of dye molecules per antibody. The optimal DOS for most antibodies is between 2 and 10.[5]

-

Flow Cytometry Protocol Using iFluor™ 700-Conjugated Antibodies

This protocol provides a general framework for cell surface staining for flow cytometry analysis. Optimization of antibody concentrations and incubation times is recommended for each specific cell type and antigen.

Materials:

-

Cells in suspension

-

iFluor™ 700-conjugated primary antibody or a combination of an unconjugated primary and an iFluor™ 700-conjugated secondary antibody

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

-

(Optional) Fixation and permeabilization buffers if intracellular staining is required

-

(Optional) Viability dye

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension from whole blood, tissue culture, or other biological samples.

-

Wash the cells with cold Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes.

-

Resuspend the cell pellet to a concentration of 1 x 10⁷ cells/mL in cold staining buffer.

-

-

Blocking (Optional but Recommended):

-

To prevent non-specific antibody binding, incubate the cells with a blocking agent (e.g., Fc block or serum from the same species as the secondary antibody) for 10-15 minutes on ice.

-

-

Antibody Staining:

-

Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

-

Add the predetermined optimal concentration of the iFluor™ 700-conjugated antibody to the cells.

-

Incubate for 20-30 minutes on ice or at 4°C, protected from light.

-

-

Washing:

-

After incubation, add 2-3 mL of cold Flow Cytometry Staining Buffer to each tube.

-

Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

-

Repeat the wash step two more times to ensure removal of unbound antibodies.

-

-

Resuspension and Data Acquisition:

-

Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Analyze the samples on a flow cytometer equipped with a 633 nm or 640 nm laser and appropriate emission filters for iFluor™ 700 (e.g., a 710/50 nm bandpass filter).

-

Applications in Research and Drug Development

The near-infrared emission of iFluor™ 700 makes it particularly useful for:

-

Multicolor Flow Cytometry: Its spectral properties allow for its inclusion in complex multicolor panels with minimal spectral overlap with other common fluorophores.[2] When designing panels, it is crucial to consider the brightness of the dye in relation to the antigen expression level. Brighter dyes are typically reserved for weakly expressed antigens.

-

Immunofluorescence Microscopy: The high photostability of iFluor™ 700 is advantageous for imaging applications, allowing for longer exposure times with less photobleaching.

-

Western Blotting: As a label for secondary antibodies, it enables sensitive detection in the near-infrared channel, often resulting in lower background compared to visible-range fluorophores.

-

In Vivo Imaging: Near-infrared light has better tissue penetration than visible light, making iFluor™ 700 a suitable dye for labeling probes used in small animal imaging studies.

Tandem Dyes

iFluor™ 700 can also serve as an acceptor dye in tandem conjugates, most commonly with allophycocyanin (APC).[2] In an APC-iFluor™ 700 tandem dye, the APC is excited by a 633 nm or 647 nm laser, and the energy is transferred to the iFluor™ 700, which then emits at its characteristic longer wavelength. This allows for the detection of an additional color off the red laser, further expanding the capabilities of multicolor flow cytometry.

References

Technical Guide: FI-700 Fluorophore Quantum Yield

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the FI-700 fluorophore, with a specific focus on its fluorescence quantum yield. It includes a summary of its quantitative properties, a detailed protocol for quantum yield determination, and illustrates its application in common research workflows.

Introduction to FI-700

The iFluor™ 700 (FI-700) is a near-infrared (NIR) fluorescent dye used extensively in biological research and drug development.[1] Its emission in the 710 nm range makes it ideal for applications requiring deep tissue penetration and minimal autofluorescence from biological samples.[1] Spectrally similar to Alexa Fluor® 700, FI-700 offers bright and photostable fluorescence, making it a valuable tool for techniques like flow cytometry, fluorescence microscopy, and in vivo imaging.[1][2]

A critical parameter for any fluorophore is its fluorescence quantum yield (Φf) . This value represents the efficiency of the conversion of absorbed photons into emitted fluorescent photons.[3][4] A higher quantum yield indicates a brighter fluorophore, which is crucial for achieving high sensitivity in detection assays. This guide details the properties of FI-700 and provides a comprehensive protocol for the experimental determination of its quantum yield.

Core Properties of FI-700 and Spectrally Similar Dyes

The quantitative data for iFluor™ 700 and its common alternative, Alexa Fluor® 700, are summarized below. These values are essential for designing experiments and interpreting results.

| Property | iFluor™ 700 | Alexa Fluor® 700 | Source |

| Excitation Maximum (λex) | ~690 nm | 702 nm | [2][5][6] |

| Emission Maximum (λem) | ~710 - 713 nm | 723 nm | [1][2][5][6] |

| Fluorescence Quantum Yield (Φf) | ~0.20 | 0.25 | [1][7] |

| Molar Extinction Coefficient (ε) | Not specified | 192,000 cm⁻¹M⁻¹ | [2] |

| Recommended Laser Line | 633 nm | 633/635 nm | [1][8] |

Principles of Quantum Yield Measurement

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[4][9] It can be determined using two primary methods:

-

Absolute Method : This technique measures the total number of photons emitted by a sample within an integrating sphere.[10] It provides a direct measurement of the quantum yield but requires specialized and calibrated equipment.[3][11]

-

Relative (Comparative) Method : This is the more common and accessible approach.[4] It involves comparing the fluorescence properties of the test sample to a well-characterized reference standard with a known quantum yield.[9][11] By measuring under identical conditions, the quantum yield of the unknown sample can be calculated.[4]

This guide focuses on the detailed protocol for the relative quantum yield determination method.

Experimental Protocol: Relative Quantum Yield Determination

The comparative method, as described by Williams et al., is a reliable way to determine the fluorescence quantum yield.[4] It relies on the principle that solutions of a standard and a test sample with identical absorbance at the same excitation wavelength are absorbing the same number of photons.[12]

The quantum yield of the test sample (Φx) is calculated using the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φₛₜ is the quantum yield of the standard.

-

Gradₓ and Gradₛₜ are the gradients from the plot of integrated fluorescence intensity versus absorbance for the test sample and standard, respectively.

-

ηₓ and ηₛₜ are the refractive indices of the solvents used for the test sample and standard, respectively.[9]

The following diagram outlines the experimental workflow for determining the relative quantum yield.

Caption: Workflow for relative fluorescence quantum yield determination.

-

Select a Reference Standard : Choose a standard with a known, stable quantum yield that absorbs and preferably emits in a similar spectral region to FI-700. For a dye emitting around 710 nm, a standard like Cy5® or Alexa Fluor® 647 could be appropriate.[7][12]

-

Prepare Solutions :

-

Create stock solutions (e.g., 1 mM) of the FI-700 sample and the reference standard in a suitable solvent (e.g., PBS for conjugated antibodies, DMSO for free dye).[12]

-

Prepare a series of dilutions for both the test sample and the standard. Aim for at least five concentrations.

-

-

Measure Absorbance :

-

Record the UV-Vis absorbance spectra for every dilution of both the sample and the standard.

-

Identify a suitable excitation wavelength (λex) where both the sample and standard exhibit measurable absorbance.

-

Crucially, the absorbance of the solutions in the 10 mm fluorescence cuvette should not exceed 0.1 at the excitation wavelength to avoid inner filter effects. [4][12]

-

-

Measure Fluorescence :

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard.

-

Use the same excitation wavelength (λex) for all measurements.

-

Ensure that all instrument settings (e.g., excitation and emission slit widths) are identical for both the sample and standard measurements.

-

It is essential to use corrected emission spectra to account for instrument-specific variations in detection efficiency.[3]

-

-

Analyze Data :

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

-

Create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength (λex) for both the sample and the standard.

-

Perform a linear regression for both datasets to obtain the slopes (gradients) of the lines.[13]

-

Using the equation provided above, calculate the quantum yield of the FI-700 sample (Φx). If the same solvent is used for both sample and standard, the refractive index term (ηₓ²/ηₛₜ²) equals 1 and can be omitted.

-

Application in Drug Development: Cellular Imaging

Fluorophores like FI-700 are critical tools in drug discovery and development.[14] They are often conjugated to antibodies, peptides, or small molecules to track their localization, biodistribution, and interaction with cellular targets.[15] The high quantum yield and NIR emission of FI-700 make it particularly useful for these applications.

The diagram below illustrates a common workflow where FI-700 is used to label an antibody for tracking a cell surface receptor, a process vital for understanding the mechanism of action of antibody-based therapeutics.

Caption: Workflow for FI-700 antibody conjugation and cell imaging.

This workflow allows researchers to visualize and quantify biological processes in real-time.[14] For example, by tracking the fluorescence of the FI-700-labeled antibody, one can monitor the internalization of a receptor after drug binding, providing critical insights into the drug's efficacy and mechanism.[16]

References

- 1. iFluor® 700 Dyes | AAT Bioquest [aatbio.com]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. Spectrum [iFluor™ 700] | AAT Bioquest [aatbio.com]

- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. qb3.berkeley.edu [qb3.berkeley.edu]

- 9. agilent.com [agilent.com]

- 10. jasco-global.com [jasco-global.com]

- 11. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lifesciences.danaher.com [lifesciences.danaher.com]

- 15. What Fluorophore-conjugated therapeutics are being developed? [synapse.patsnap.com]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

iFluor® 700: A Technical Guide to Photostability and Brightness

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photophysical properties of iFluor® 700, a near-infrared fluorescent dye. The document focuses on its photostability and brightness, presenting key quantitative data, detailed experimental methodologies, and visual representations of workflows to aid researchers in its application.

Core Photophysical Properties

iFluor® 700 is a fluorescent dye with spectral characteristics that make it a suitable alternative to other near-infrared dyes like Alexa Fluor® 700. Its fluorescence emission is well-separated from commonly used red fluorophores, making it ideal for multicolor imaging.[1]

Quantitative Data Summary

The brightness of a fluorophore is determined by its molar extinction coefficient and quantum yield. The following table summarizes the key quantitative photophysical parameters for iFluor® 700.

| Parameter | Value | Reference |

| Maximum Excitation Wavelength (λmax) | ~690 nm | [2][3][4][5] |

| Maximum Emission Wavelength (λem) | ~713 nm | [2][3][4][5] |

| Molar Extinction Coefficient (ε) | 220,000 cm-1M-1 | [2][3][4][5] |

| Fluorescence Quantum Yield (Φ) | 0.23 | [2][4][5] |

Brightness and Comparative Performance

iFluor® 700 dyes are characterized by their high brightness. When compared to spectrally similar dyes like Alexa Fluor® 700, iFluor® 700 exhibits stronger absorption at 633 nm.[1] In practical applications, antibodies labeled with iFluor® 700 have been shown to yield a significantly higher stain index than those labeled with Alexa Fluor® 700.[1]

Photostability

Photostability, the ability of a fluorophore to resist photodegradation upon light exposure, is a critical parameter for imaging applications. iFluor® 700 has demonstrated good photostability. In a comparative study, APC-iFluor® 700 tandem was shown to be more photostable than the spectrally equivalent APC-Alexa Fluor® 700 tandem when irradiated with a 200 W lamp in PBS (pH 7.2).[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of fluorescent dyes. The following sections outline standardized protocols for measuring fluorescence quantum yield and photostability.

Fluorescence Quantum Yield Measurement (Relative Method)

The relative method for determining fluorescence quantum yield (Φx) involves comparing the fluorescence intensity of the test sample to a standard with a known quantum yield (Φst).

Experimental Workflow:

Caption: Workflow for Relative Quantum Yield Measurement.

Detailed Steps:

-

Sample Preparation : Prepare a series of dilutions for both the test sample and a suitable quantum yield standard in the same spectroscopic grade solvent. The concentrations should be adjusted to have absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorbance Measurement : Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

-

Fluorescence Measurement : In a spectrofluorometer, measure the corrected fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength. The excitation and emission slit widths must be kept constant for all measurements.

-

Data Analysis :

-

Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum after subtracting the solvent blank.

-

Plot the integrated fluorescence intensity versus the absorbance for both the test sample and the standard.

-

Determine the gradient of the linear regression for both plots (Gradx and Gradst).

-

Calculate the quantum yield of the test sample using the following equation[6]: Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2) Where η is the refractive index of the solvent. If the same solvent is used for both, this term cancels out.

-

Photostability Testing Protocol

The photostability of a fluorescent dye can be quantified by its photobleaching quantum yield (Φb). A lower Φb indicates higher photostability.[7] This protocol outlines a general method for assessing photostability.

Experimental Workflow:

Caption: Workflow for Photostability Testing.

Detailed Steps:

-

Sample Preparation : Prepare an optically dilute solution of the fluorescent dye in a suitable buffer (e.g., PBS). The absorbance at the excitation wavelength should be low (typically < 0.05) to minimize inner filter effects.[7]

-

Initial Measurement : Measure the initial fluorescence intensity (F0) of the sample using a fluorimeter or a fluorescence microscope.

-

Photobleaching : Expose the sample to continuous and constant illumination from a stable light source (e.g., a laser or a stabilized lamp).

-

Time-course Measurement : Record the fluorescence intensity (F(t)) at regular intervals until a significant decrease is observed.

-

Data Analysis :

-

Plot the fluorescence intensity as a function of time.

-

The photobleaching rate constant (kb) can be determined by fitting the fluorescence decay data to a single exponential decay function[7]: F(t) = F0 * e-kbt

-

For regulatory purposes, photostability testing should follow the ICH Q1B guidelines, which specify light source conditions, including an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][9] This ensures that direct comparisons can be made between different substances and products.

References

- 1. iFluor® 700 Dyes | AAT Bioquest [aatbio.com]

- 2. iFluor® 700 succinimidyl ester | AAT Bioquest [aatbio.com]

- 3. Near-Infrared iFluor® Dyes for in vivo Imaging | AAT Bioquest [aatbio.com]

- 4. What are the spectral properties of iFluor® dyes? | AAT Bioquest [aatbio.com]

- 5. iFluor® 700 amine | AAT Bioquest [aatbio.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. benchchem.com [benchchem.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to FI-700: A Potent and Selective FLT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of FI-700, a novel and potent FMS-like tyrosine kinase 3 (FLT3) inhibitor. The information presented herein is intended to support researchers and professionals in the fields of oncology, medicinal chemistry, and drug development.

Chemical Properties and Structure

FI-700 is a small molecule inhibitor belonging to the pyrimidinediamine class of compounds. Its chemical structure is characterized by a central pyrimidine (B1678525) core with side chains that facilitate its interaction with the FLT3 kinase domain.

Chemical Structure:

Figure 1: 2D Chemical Structure of FI-700.

Table 1: Chemical and Physical Properties of FI-700 [1][2]

| Property | Value |

| IUPAC Name | 5-[5-(piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-N-propyl-2-N-(2-pyridin-4-ylethyl)pyrimidine-2,4-diamine |

| Molecular Formula | C₂₁H₂₉N₉O |

| Molecular Weight | 423.5 g/mol |

| CAS Number | 866883-79-6 |

| Canonical SMILES | CCCNC1=NC(=NC=C1C2=NN=C(O2)CN3CCNCC3)NCCC4=CC=NC=C4 |

| InChI Key | AOGSXPPPFJBSRA-UHFFFAOYSA-N |

Mechanism of Action and Biological Activity

FI-700 is a highly potent and selective inhibitor of the FLT3 receptor tyrosine kinase.[2][3] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. FI-700 exerts its anti-leukemic effects by targeting these mutated forms of FLT3.

The primary mechanism of action of FI-700 involves the inhibition of FLT3 autophosphorylation.[4] This, in turn, blocks the activation of downstream signaling pathways that are crucial for the proliferation and survival of leukemia cells, including the STAT5 and MAPK pathways.[4] Inhibition of these pathways by FI-700 leads to G1 phase cell cycle arrest and the induction of apoptosis in leukemia cells harboring FLT3 mutations.[3][4]

Furthermore, studies have shown that FI-700 can enhance p53-mediated apoptosis. It achieves this by reducing the levels of the anti-apoptotic protein Mcl-1, leading to the release of pro-apoptotic proteins and subsequent activation of the intrinsic apoptotic pathway.[5]

Table 2: In Vitro Bioactivity of FI-700

| Target/Cell Line | Assay | IC₅₀ | Reference |

| FLT3 Kinase | In vitro kinase assay | 20 nmol/L | [2][3] |

| MV4;11 (FLT3-ITD) | Cell Growth Inhibition | 0.014 µmol/L | [4] |

| MOLM-13 (FLT3-ITD) | Cell Growth Inhibition | 0.016 µmol/L | [4] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by FI-700.

Caption: FI-700 inhibits mutated FLT3, blocking downstream STAT5 and MAPK signaling and reducing cell proliferation.

Caption: FI-700 enhances p53-mediated apoptosis by promoting Mcl-1 degradation, leading to Bax activation.

Experimental Protocols

The following are representative methodologies for key experiments involving FI-700, based on published literature.

In Vitro FLT3 Kinase Assay

Objective: To determine the direct inhibitory effect of FI-700 on FLT3 kinase activity.

Methodology:

-

Recombinant human FLT3 kinase is incubated with a kinase buffer containing ATP and a substrate peptide.

-

FI-700 is added at various concentrations.

-

The reaction is allowed to proceed at 30°C for a specified time (e.g., 60 minutes).

-

The amount of phosphorylated substrate is quantified using a suitable method, such as ELISA or a fluorescence-based assay.

-

IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the FI-700 concentration.

Cell Growth Inhibition Assay

Objective: To assess the cytostatic or cytotoxic effects of FI-700 on leukemia cell lines.

Methodology:

-

Leukemia cell lines (e.g., MV4;11, MOLM-13) are seeded in 96-well plates at a predetermined density.

-

Cells are treated with a serial dilution of FI-700 or vehicle control (DMSO).

-

Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

-

IC₅₀ values are determined by non-linear regression analysis of the dose-response curves.

Caption: Workflow for determining the IC50 of FI-700 in leukemia cell lines.

Western Blot Analysis of Protein Phosphorylation

Objective: To investigate the effect of FI-700 on the phosphorylation status of FLT3 and its downstream targets.

Methodology:

-

Leukemia cells are treated with various concentrations of FI-700 for a specified time.

-

Cells are lysed, and protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total FLT3, STAT5, and MAPK.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Pharmacokinetics and In Vivo Efficacy

Oral administration of FI-700 has demonstrated significant anti-leukemia activity in preclinical mouse models.[2][3] In subcutaneous tumor xenograft models using FLT3-ITD-expressing cells, FI-700 treatment led to tumor regression.[3] Furthermore, in an intravenous transplanted mouse model, oral administration of FI-700 increased the survival of the animals and effectively eradicated leukemia cells in both the peripheral blood and bone marrow.[2][3] Detailed pharmacokinetic parameters such as bioavailability, half-life, and clearance in various species are not extensively reported in the public domain and would require further dedicated studies.

Conclusion

FI-700 is a promising, highly potent, and selective FLT3 inhibitor with significant anti-leukemic activity demonstrated in preclinical models. Its mechanism of action, involving the direct inhibition of mutated FLT3 and the subsequent blockade of critical downstream signaling pathways, provides a strong rationale for its further investigation as a potential therapeutic agent for AML and other hematological malignancies characterized by FLT3 mutations. The experimental protocols and data presented in this guide offer a foundational resource for researchers dedicated to advancing the understanding and application of this compound.

References

- 1. AI-700 pharmacokinetics, tissue distribution and exhaled elimination kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The outcome of B-cell receptor signaling in chronic lymphocytic leukemia: proliferation or anergy | Haematologica [haematologica.org]

- 3. mdpi.com [mdpi.com]

- 4. ashpublications.org [ashpublications.org]

- 5. The prognostic impact of germline 46/1 haplotype of Janus kinase 2 in cytogenetically normal acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism and Application of Near-Infrared Dyes in the 700 nm Range

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action, photophysical properties, and key applications of near-infrared (NIR) fluorescent dyes with emission maxima around 700 nm. For clarity and practical utility, this document will focus on iFluor® 700 as a primary example, with comparative data provided for the spectrally similar Alexa Fluor® 700. The term "FI-700" is interpreted as a general descriptor for fluorescent dyes in this spectral region.

Core Mechanism of Action: The Photophysics of Fluorescence

The fluorescence of organic dyes, such as those in the 700 nm range, is governed by the process of absorbing and subsequently emitting light energy. This phenomenon can be understood through the principles of molecular electronic transitions, often visualized using a Jablonski diagram.

The Jablonski Diagram: A Conceptual Framework

A Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.[1][2][3] The process of fluorescence involves three key stages:

-

Excitation: A fluorophore in its ground electronic state (S₀) absorbs a photon of light. This absorption is a very rapid process (femtoseconds) and elevates an electron to a higher energy, excited singlet state (S₁ or S₂).[2] The molecule can be excited to various vibrational levels within these electronic states.

-

Non-radiative Relaxation: Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁).[2] This process, known as internal conversion and vibrational relaxation, occurs within picoseconds and does not involve the emission of light; the excess energy is dissipated as heat.

-

Emission: From the lowest vibrational level of S₁, the electron returns to one of the vibrational levels of the ground state (S₀), releasing the energy as a photon of light. This emitted light is the fluorescence. Because some energy is lost through non-radiative relaxation, the emitted photon has lower energy and a longer wavelength than the absorbed photon.[4] This difference between the peak excitation and peak emission wavelengths is known as the Stokes shift.

// Transitions S0_v0 -> S1_v2 [label="Absorption (Excitation)", color="#4285F4", fontcolor="#4285F4"]; S1_v2 -> S1_v0 [label="Vibrational Relaxation", style=dashed, arrowhead=vee, color="#EA4335", fontcolor="#EA4335"]; S1_v0 -> S0_v1 [label="Fluorescence Emission", color="#34A853", fontcolor="#34A853"]; } A simplified Jablonski diagram illustrating the process of fluorescence.

Chemical Basis of Near-Infrared Dyes

Many near-infrared dyes, including the iFluor® and Alexa Fluor® families, are based on a polymethine cyanine (B1664457) core structure. This structure consists of two nitrogen-containing heterocyclic groups joined by a polymethine chain. The extended conjugated π-electron system of the polymethine chain is responsible for the absorption and emission of light in the red to near-infrared region of the spectrum. The specific chemical modifications to the heterocyclic groups and the length of the polymethine chain are tailored to fine-tune the photophysical properties of the dye, such as its excitation and emission maxima, quantum yield, and photostability.

Quantitative Data and Photophysical Properties

The selection of a fluorescent dye for a specific application is guided by its quantitative photophysical parameters. The following tables summarize the key properties of iFluor® 700 and the spectrally similar Alexa Fluor® 700.

Table 1: Photophysical Properties of iFluor® 700 and Alexa Fluor® 700

| Property | iFluor® 700 | Alexa Fluor® 700 |

| Excitation Maximum (nm) | ~690[5][6] | ~702[7] |

| Emission Maximum (nm) | ~713[5][6] | ~723[7] |

| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~220,000 | ~192,000[7] |

| Fluorescence Quantum Yield | ~0.23 | ~0.25 |

Data for iFluor® 700 from AAT Bioquest product information. Data for Alexa Fluor® 700 from various sources.

Table 2: Reactive Forms and Applications

| Dye | Common Reactive Forms | Key Applications |

| iFluor® 700 | Succinimidyl Ester (amine-reactive)[5], Maleimide (B117702) (thiol-reactive)[6] | Flow Cytometry, Fluorescence Microscopy, Western Blotting, In Vivo Imaging |

| Alexa Fluor® 700 | Succinimidyl Ester (amine-reactive), Maleimide (thiol-reactive) | Flow Cytometry, Fluorescence Microscopy, Super-Resolution Microscopy |

| Fixable Viability Stain 700 (FVS700) | Amine-reactive | Flow Cytometry (Live/Dead Discrimination) |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful application of fluorescent dyes. Below are representative protocols for common applications of dyes in the 700 nm range.

Protocol for Antibody Labeling with iFluor® 700 Succinimidyl Ester

This protocol describes the covalent labeling of an antibody with an amine-reactive succinimidyl ester (SE) of iFluor® 700.

Materials:

-

Antibody to be labeled (in an amine-free buffer, e.g., PBS)

-

iFluor® 700 SE

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate, pH 8.5-9.0

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Prepare the Antibody Solution:

-

Adjust the antibody concentration to 2-10 mg/mL in PBS.

-

Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to 8.5-9.0.

-

-

Prepare the Dye Stock Solution:

-

Allow the vial of iFluor® 700 SE to equilibrate to room temperature.

-

Add an appropriate volume of anhydrous DMSO to create a 10-20 mM stock solution. Vortex to dissolve completely.

-

-

Conjugation Reaction:

-

Slowly add the calculated volume of the dye stock solution to the antibody solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to antibody.

-

Incubate the reaction for 60 minutes at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

-

Collect the fractions containing the fluorescently labeled antibody.

-

-

Characterization (Optional but Recommended):

-

Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~690 nm (for iFluor® 700).

-

Protocol for Cell Viability Staining with Fixable Viability Stain 700 (FVS700) for Flow Cytometry

This protocol details the use of an amine-reactive dye to discriminate between live and dead cells. Dead cells with compromised membranes allow the dye to enter and react with intracellular amines, resulting in a much brighter signal.

Materials:

-

Single-cell suspension

-

Fixable Viability Stain 700 (FVS700)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Azide-free and protein-free PBS

-

Stain Buffer (e.g., PBS with 2% FBS)

-

Fixation/Permeabilization buffers (if performing intracellular staining)

Procedure:

-

Prepare FVS700 Stock Solution:

-

Reconstitute the lyophilized FVS700 powder in DMSO to create a stock solution.

-

-

Cell Preparation:

-

Wash cells once with azide-free and protein-free PBS.

-

Resuspend the cells at 1-10 x 10⁶ cells/mL in azide-free and protein-free PBS.

-

-

Staining:

-

Add the FVS700 stock solution to the cell suspension (typically at a 1:1000 dilution, but titration is recommended) and immediately vortex.

-

Incubate for 10-15 minutes at room temperature or 2-8°C, protected from light.

-

-

Washing:

-

Wash the cells twice with 2 mL of Stain Buffer to quench the reaction and remove excess dye.

-

-

Downstream Processing:

-

The cells can now be fixed, permeabilized, and stained for intracellular targets, or analyzed directly by flow cytometry.

-

Conclusion

Near-infrared fluorescent dyes with emissions around 700 nm are invaluable tools in modern biological research and drug development. Their mechanism of action is rooted in the fundamental principles of fluorescence, with their performance characteristics dictated by their chemical structure. A thorough understanding of their photophysical properties and the application of detailed, optimized experimental protocols are essential for generating high-quality, reproducible data. This guide provides a foundational understanding and practical protocols to aid researchers in the effective use of these powerful fluorescent probes.

References

- 1. Jablonski Diagram [evidentscientific.com]

- 2. Physics of Fluorescence - the Jablonski Diagram - NIGHTSEA [nightsea.com]

- 3. horiba.com [horiba.com]

- 4. researchgate.net [researchgate.net]

- 5. iFluor® 700 succinimidyl ester | AAT Bioquest [aatbio.com]

- 6. iFluor® 700 maleimide | AAT Bioquest [aatbio.com]

- 7. FluoroFinder [app.fluorofinder.com]

The Application of Near-Infrared Dyes in Live-Cell Imaging: A Technical Guide to FI-700

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of near-infrared (NIR) fluorescent dyes, with a focus on iFluor 700 and its spectrally similar counterpart, Alexa Fluor 700, in the dynamic field of live-cell imaging. These powerful tools are enabling researchers to visualize and quantify cellular processes with unprecedented clarity and minimal perturbation, offering significant advantages for basic research and drug development.

Introduction to Near-Infrared Dyes for Live-Cell Imaging

Live-cell imaging is a cornerstone of modern cell biology, providing a window into the intricate and dynamic processes that govern cellular function. The choice of fluorescent probe is critical to the success of these experiments. Near-infrared (NIR) dyes, which fluoresce in the 700-900 nm spectrum, have emerged as a superior class of fluorophores for live-cell applications.

The primary advantages of NIR dyes include:

-

Reduced Phototoxicity: Longer wavelength light is less energetic and therefore less damaging to cells, enabling longer imaging experiments with healthier cells.

-

Deeper Tissue Penetration: NIR light scatters less and is absorbed less by endogenous molecules like hemoglobin and melanin, allowing for clearer imaging in thicker specimens and tissues.

-

Lower Autofluorescence: Cellular components exhibit minimal natural fluorescence in the NIR spectrum, resulting in a higher signal-to-noise ratio and improved image contrast.

iFluor 700 is a bright and photostable NIR dye with an excitation maximum around 690 nm and an emission maximum around 710 nm.[1] It is spectrally similar to Alexa Fluor 700 and is often used as a brighter alternative.[2] These dyes can be conjugated to a variety of biomolecules, such as antibodies and small molecules, to specifically label targets of interest within living cells.

Core Principles and Mechanisms

The fundamental principle behind using dyes like iFluor 700 in live-cell imaging is to label a specific cellular component (e.g., a protein or organelle) and track its behavior over time using fluorescence microscopy. The workflow for such an experiment can be generalized as follows:

Caption: A generalized workflow for live-cell imaging experiments using FI-700 (iFluor 700) conjugates.

The selection of the appropriate labeling strategy is crucial and depends on the target and the biological question. Common approaches include using fluorescently labeled antibodies for cell surface proteins, small molecule conjugates that are cell-permeable, or genetic tagging followed by enzymatic labeling.

Quantitative Data Presentation

The selection of a fluorophore for live-cell imaging is often guided by its photophysical properties. The following table summarizes key quantitative data for iFluor 700 and its counterpart, Alexa Fluor 700.

| Property | iFluor 700 | Alexa Fluor 700 | Notes |

| Excitation Maximum | ~690 nm[1] | ~702 nm[3] | Both are well-suited for excitation with a 633 nm or 640 nm laser. |

| Emission Maximum | ~710 nm[1] | ~723 nm[3] | The emission spectra are well-separated from common green and red fluorophores. |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~192,000 cm⁻¹M⁻¹[3] | A higher extinction coefficient indicates more efficient light absorption. |

| Quantum Yield (Φ) | ~0.2[2] | Not specified | Represents the efficiency of converting absorbed photons into emitted fluorescence. |

| Relative Brightness | Brighter than Alexa Fluor 700[2] | - | Brightness is a product of the molar extinction coefficient and quantum yield. |

| Photostability | High[2] | High, but generally less than iFluor 700[2][4] | Resistance to photobleaching is critical for long-term imaging. |

Key Applications and Experimental Protocols

Near-infrared dyes like iFluor 700 are versatile tools for studying a wide range of dynamic cellular processes. Below are two key applications with detailed experimental protocols.

Application 1: Visualizing Receptor Internalization and Signaling

Biological Context: Receptor-mediated endocytosis is a fundamental process for regulating cell signaling, nutrient uptake, and cell homeostasis. The Epidermal Growth Factor Receptor (EGFR) is a well-studied example, and its signaling cascade is crucial in cell proliferation and is often dysregulated in cancer.[5][6]

Signaling Pathway Diagram:

Caption: A simplified diagram of the EGFR signaling pathway, which can be studied using fluorescently labeled EGF.

Experimental Protocol: Live-Cell Imaging of EGFR Internalization

This protocol is adapted for labeling EGFR on the cell surface with an iFluor 700-conjugated antibody.

Materials:

-

Human carcinoma cell line (e.g., A431)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Glass-bottom imaging dishes

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Anti-EGFR antibody conjugated to iFluor 700 (or use a primary anti-EGFR antibody and a secondary antibody-iFluor 700 conjugate)

-

EGF (for stimulation)

-

Live-cell imaging microscope with environmental control (37°C, 5% CO₂) and appropriate laser lines and filters for iFluor 700.

Procedure:

-

Cell Culture and Seeding: Culture A431 cells to ~80% confluency. Seed the cells onto glass-bottom imaging dishes and allow them to adhere for 24 hours.

-

Starvation (Optional): To reduce basal receptor activity, starve the cells in serum-free medium for 4-6 hours prior to the experiment.

-

Labeling of EGFR:

-

Prepare a working solution of the iFluor 700-conjugated anti-EGFR antibody in cold live-cell imaging medium. The optimal concentration should be determined empirically but is typically in the range of 1-5 µg/mL.

-

Wash the cells once with cold PBS.

-

Incubate the cells with the antibody solution on ice for 30-60 minutes to allow binding to surface receptors while minimizing internalization.

-

Wash the cells three times with cold live-cell imaging medium to remove unbound antibody.

-

-

Live-Cell Imaging:

-

Replace the cold medium with pre-warmed (37°C) live-cell imaging medium.

-

Place the imaging dish on the microscope stage within the environmental chamber.

-

Acquire baseline images of the cell surface fluorescence before stimulation.

-

To induce internalization, add EGF to the imaging medium at a final concentration of 10-100 ng/mL.

-

Acquire a time-lapse series of images to visualize the internalization of the fluorescently labeled EGFR. Imaging parameters should be optimized to minimize phototoxicity (e.g., use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio).

-

-

Data Analysis:

-

Analyze the image series to track the movement of fluorescent puncta (representing EGFR clusters or endosomes) from the plasma membrane into the cytoplasm.

-

Quantify the rate of internalization by measuring the decrease in plasma membrane fluorescence or the increase in intracellular fluorescence over time.

-

Application 2: Visualizing Cytoskeleton Dynamics

Biological Context: The cytoskeleton, composed of actin filaments and microtubules, is a dynamic network essential for cell shape, motility, and intracellular transport.[7] Visualizing the real-time dynamics of these structures is crucial for understanding these processes.

Experimental Protocol: Live-Cell Imaging of Microtubule Dynamics

This protocol describes the use of a cell-permeable, far-red fluorescent dye that specifically binds to microtubules in living cells.

Materials:

-

HeLa or other suitable mammalian cell line

-

Cell culture medium

-

Glass-bottom imaging dishes

-

Live-cell imaging medium

-

Cell-permeable microtubule dye with far-red emission (e.g., Tubulin Tracker™ Deep Red, which is spectrally similar to the 700 nm range)

-

Live-cell imaging microscope with environmental control.

Procedure:

-

Cell Culture and Seeding: Culture HeLa cells and seed them onto glass-bottom imaging dishes 24 hours prior to imaging.

-

Labeling Microtubules:

-

Prepare a working solution of the microtubule dye in pre-warmed cell culture medium. The recommended concentration is typically around 100 nM.[8]

-

Add the dye solution to the cells and incubate for 30-60 minutes at 37°C.[8] A "no-wash" protocol can often be used, meaning the dye can remain in the medium during imaging.[8]

-

-

Live-Cell Imaging:

-

Place the imaging dish on the microscope stage.

-

Acquire time-lapse images using the appropriate fluorescence channel (e.g., Cy5/deep red).

-

Long-term time-lapse imaging can be performed to observe processes like cell division and migration.[8]

-

-

Data Analysis:

-

Analyze the time-lapse series to visualize microtubule dynamics, including polymerization, depolymerization, and movement.

-

Kymograph analysis can be used to quantify the rates of microtubule growth and shrinkage.

-

Workflow for Cytoskeleton Imaging:

Caption: A workflow for live-cell imaging of microtubule dynamics using a cell-permeable dye.

Conclusion

Near-infrared fluorescent dyes, exemplified by iFluor 700, represent a significant advancement for live-cell imaging. Their superior photophysical properties, particularly their emission in a spectral region with low cellular autofluorescence and phototoxicity, enable researchers to conduct longer, more detailed, and less invasive imaging experiments. The applications in tracking receptor dynamics and visualizing the cytoskeleton highlight their versatility in addressing fundamental questions in cell biology and their potential to accelerate drug discovery by providing a clearer understanding of cellular responses to therapeutic agents. As imaging technologies and probe development continue to evolve, the use of near-infrared dyes is set to become an even more indispensable tool for the life sciences.

References

- 1. FluoroFinder [app.fluorofinder.com]

- 2. iFluor® 700 Dyes | AAT Bioquest [aatbio.com]

- 3. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Single-molecule imaging of EGFR signalling on the surface of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Visualize Microtubule Dynamics in Live Cells | Thermo Fisher Scientific - TW [thermofisher.com]

A Technical Guide to In-Vivo Fluorescence Imaging in the 700nm Near-Infrared Window

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles, methodologies, and applications of in-vivo fluorescence imaging centered around the 700nm wavelength. This near-infrared (NIR) window offers significant advantages for deep-tissue imaging, making it a valuable tool in preclinical research and drug development. This document details the core components of this technology, from fluorescent probes to imaging systems, and provides practical guidance on experimental design and data interpretation.

Introduction to In-Vivo Near-Infrared Fluorescence (NIRF) Imaging

In-vivo fluorescence imaging is a powerful technique that allows for the non-invasive visualization of biological processes in living organisms.[1] By using fluorescent probes that emit light upon excitation, researchers can track cells, monitor gene expression, and assess the biodistribution and efficacy of therapeutic agents in real-time. The near-infrared spectrum, particularly the 650-900 nm range, is often referred to as the "NIR window" or "optical window" for biological tissues. Within this window, the absorption and scattering of light by endogenous molecules such as hemoglobin and water are significantly reduced, enabling deeper tissue penetration and higher signal-to-noise ratios compared to imaging in the visible light spectrum.[2]

The 700nm wavelength region, in particular, has gained prominence due to the availability of a variety of fluorescent dyes and the development of sensitive detection systems. Imaging in this spectral range is instrumental in various research areas, including oncology, immunology, and neuroscience.

Advantages of the 700nm Wavelength for In-Vivo Imaging

Utilizing the 700nm wavelength for in-vivo fluorescence imaging offers several key advantages:

-

Reduced Autofluorescence: Biological tissues contain endogenous fluorophores, such as collagen and elastin, that create a background signal, or autofluorescence, which can interfere with the detection of the desired fluorescent probe. This autofluorescence is significantly lower in the NIR range compared to the visible spectrum, leading to improved sensitivity.[2] For optimal results, it is also recommended to use a chlorophyll-free animal diet, as chlorophyll (B73375) from standard chow can produce autofluorescence between 650 and 700 nm.[2]

-

Deeper Tissue Penetration: Light in the 700nm range is less absorbed and scattered by tissues, allowing for the visualization of fluorescent signals from deeper structures within the animal.[3][4] This is crucial for studying internal organs and deep-seated tumors.

-

Higher Signal-to-Background Ratio: The combination of reduced autofluorescence and deeper tissue penetration results in a higher signal-to-background ratio, enabling the detection of weaker fluorescent signals with greater clarity.

-

Availability of Specific Probes: A growing number of fluorescent probes, including small molecules, and antibody conjugates, have been developed for imaging in the 700nm range, allowing for the specific targeting and visualization of a wide array of biological targets.

Fluorescent Probes for 700nm In-Vivo Imaging

The choice of fluorescent probe is critical for the success of an in-vivo imaging study. An ideal probe should be bright, photostable, and have high specificity for its target. Several classes of fluorophores are commonly used for imaging in the 700nm range.

| Fluorophore | Excitation (nm) | Emission (nm) | Key Features & Applications |

| IR-700 | ~690 | ~710 | Used in photoimmunotherapy (PIT) where it is conjugated to antibodies to target cancer cells. Upon NIR light exposure, it induces cell death.[5][6][7] |

| Alexa Fluor 700 | ~702 | ~723 | A bright and photostable dye often used in fluorescence lifetime imaging (FLIM) and FRET studies to investigate protein-protein interactions.[8][9] |

| SiR700 | ~674 | ~693 | A silicon-rhodamine based dye known for its high photostability. It has been used for in-vivo tumor imaging when conjugated to antibodies.[10] |

| IRDye 800CW | ~774 | ~789 | While emitting closer to 800nm, it is often used in conjunction with 700nm dyes in multiplexed imaging. It has been investigated for surgical navigation.[11] |

| Cet-IR700 | ~690 | ~710 | A conjugate of Cetuximab (an anti-EGFR antibody) and IR700, used for targeted photoimmunotherapy of cancers overexpressing EGFR.[5] |

Instrumentation for 700nm In-Vivo Imaging

A typical in-vivo fluorescence imaging system consists of a light source for excitation, a set of filters to select the appropriate wavelengths, a sensitive camera for detection, and a light-tight imaging chamber.

-

Light Source: A laser or a filtered broadband lamp is used to excite the fluorescent probe. For 700nm imaging, a light source that can deliver a wavelength of approximately 670-700 nm is required.

-

Filters: Excitation and emission filters are crucial for separating the excitation light from the emitted fluorescence. The excitation filter allows only the light of the desired wavelength to reach the animal, while the emission filter blocks the excitation light and allows only the emitted fluorescence to reach the detector.

-

Detector: A highly sensitive charge-coupled device (CCD) camera is typically used to detect the faint fluorescent signals emanating from the animal.

-

Imaging Chamber: The animal is placed in a light-tight chamber to minimize background light and is often kept under anesthesia to prevent movement during image acquisition.

Some advanced systems also offer capabilities for fluorescence lifetime imaging (FLIM), which measures the decay rate of the fluorescence signal and can provide information about the local microenvironment of the probe.[3][4]

Experimental Protocols

The following sections provide generalized protocols for in-vivo fluorescence imaging studies in the 700nm range. Specific details may need to be optimized based on the animal model, fluorescent probe, and research question.

-

Animal Model: Use appropriate animal models for the disease under investigation. For tumor imaging, xenograft or patient-derived xenograft (PDX) models are common.[12]

-

Hair Removal: Hair can absorb and scatter light, interfering with signal detection. It is recommended to remove hair from the imaging area before the study.[13]

-

Diet: Switch animals to a low-fluorescence or alfalfa-free diet for at least two weeks prior to imaging to reduce autofluorescence from chlorophyll in standard chow.[2][13]

-

Anesthesia: Anesthetize the animals before imaging to prevent movement. Common methods include isoflurane (B1672236) inhalation or intraperitoneal injection of an anesthetic cocktail.[1]

-

Probe Preparation: Reconstitute and dilute the fluorescent probe according to the manufacturer's instructions.

-

Injection Route: The route of administration depends on the experimental design. For systemic delivery and biodistribution studies, intravenous injection is common.[1][13]

-

Dosage: The optimal dose of the fluorescent probe should be determined empirically.

-

Timing: The time between probe administration and imaging is critical and depends on the pharmacokinetics of the probe. A time-course study is often necessary to determine the optimal imaging window.[13]

-

Positioning: Place the anesthetized animal in the imaging chamber, ensuring consistent positioning for longitudinal studies.[13]

-

Pre-injection Imaging: Acquire a baseline image before injecting the fluorescent probe to assess autofluorescence levels.[13]

-

Post-injection Imaging: Acquire images at various time points after probe administration to monitor its distribution and target accumulation.

-

Image Settings: Optimize imaging parameters such as exposure time, binning, and f-stop to achieve the best signal-to-noise ratio.

-

Region of Interest (ROI) Analysis: Draw ROIs around the target tissue (e.g., tumor) and a background region to quantify the fluorescent signal.

-

Signal Quantification: The average fluorescence intensity within the ROIs is typically measured.

-

Normalization: The signal from the target tissue can be normalized to the background signal to calculate a target-to-background ratio.

-

Longitudinal Studies: For studies monitoring changes over time, ensure that the imaging parameters and ROI analysis are consistent across all imaging sessions.

Applications in Research and Drug Development

In-vivo fluorescence imaging in the 700nm range has a wide range of applications in preclinical research and drug development.

-

Oncology:

-

Tumor Detection and Staging: Fluorescently labeled antibodies or peptides that target tumor-specific markers can be used to visualize tumors and metastases.[10]

-

Monitoring Treatment Response: Changes in tumor size, vascularity, and cell death can be monitored in response to therapy.

-

Photoimmunotherapy (PIT): This therapeutic approach uses antibody-IR700 conjugates that, upon irradiation with NIR light, induce rapid and specific cancer cell death.[5][6][7] Real-time fluorescence imaging can be used to monitor the loss of IR700 fluorescence, which correlates with cell death.[6][7]

-

-

Drug Development:

-

Pharmacokinetics and Biodistribution: The absorption, distribution, metabolism, and excretion (ADME) of a fluorescently labeled drug can be tracked in real-time.

-

Target Engagement: Förster Resonance Energy Transfer (FRET) based assays using donor and acceptor fluorophores in the NIR range can be used to confirm that a drug is binding to its intended target in vivo.[9]

-

-

Immunology: The trafficking and activation of immune cells can be tracked by labeling them with NIR fluorescent dyes.

-

Neuroscience: While challenging due to the blood-brain barrier, NIR imaging can be used to study neuroinflammation and neurodegenerative diseases in some contexts.

Visualization of Experimental Workflows and Signaling Pathways

Caption: Workflow for an in-vivo photoimmunotherapy study.

Caption: EGFR-targeted photoimmunotherapy signaling cascade.

Conclusion

In-vivo fluorescence imaging in the 700nm NIR window is a versatile and powerful tool for preclinical research and drug development. Its ability to non-invasively visualize biological processes deep within living organisms provides invaluable insights into disease mechanisms and therapeutic efficacy. As new fluorescent probes and imaging technologies continue to be developed, the applications of this technique are expected to expand further, accelerating the translation of basic research findings into clinical practice.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. youtube.com [youtube.com]

- 3. Fluorescence Lifetime Imaging System for In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence lifetime imaging system for in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Fluorescence Intensity and Antitumor Effect Using Real-Time Imaging in Photoimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Real-time IR700 Fluorescence Imaging During Near-infrared Photoimmunotherapy Using a Clinically-approved Camera for Indocyanine Green - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Real-time IR700 Fluorescence Imaging During Near-infrared Photoimmunotherapy Using a Clinically-approved Camera for Indocyanine Green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fast fit-free analysis of fluorescence lifetime imaging via deep learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fluorescence Imaging of Tumor-Accumulating Antibody-IR700 Conjugates Prior to Near-Infrared Photoimmunotherapy (NIR-PIT) Using a Commercially Available Camera Designed for Indocyanine Green - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 13. summitpharma.co.jp [summitpharma.co.jp]

Safety and handling of FI-700 compound

Compound FI-700: Information Not Publicly Available

A comprehensive search for the compound designated as "FI-700" has yielded no publicly available data regarding its safety, handling, toxicology, experimental protocols, or mechanism of action. This suggests that "FI-700" may be an internal, proprietary, or otherwise non-publicly disclosed compound identifier.

Without accessible scientific literature, material safety data sheets (MSDS), or any other form of technical documentation, it is not possible to provide an in-depth technical guide or whitepaper that meets the specified requirements for researchers, scientists, and drug development professionals. The core requirements, including data presentation in tables, detailed experimental protocols, and the creation of signaling pathway diagrams, are contingent upon the availability of foundational information about the compound.

To proceed with this request, a more common or publicly recognized identifier for the compound is required. This could include, but is not limited to:

-

A different chemical name or IUPAC name.

-

A CAS (Chemical Abstracts Service) number.

-

A known synonym or alternative designation used in publications.

Once a valid identifier is provided, a thorough search for the relevant data can be re-initiated to generate the requested technical guide.

Navigating the Solubility of iFluor 700: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of iFluor 700, a near-infrared fluorescent dye integral to advanced biological imaging and labeling. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of iFluor 700's behavior in various solvents, detailed experimental protocols for solubility determination, and visual workflows to support experimental design.

Core Topic: iFluor 700 Dye Solubility

iFluor 700 is a member of the cyanine (B1664457) dye family, known for its applications in fluorescence microscopy, flow cytometry, and in-vivo imaging. The solubility of this non-sulfonated dye is a critical factor for its effective use in labeling proteins, antibodies, and other biomolecules. Proper dissolution is paramount for achieving optimal staining, preventing dye aggregation, and ensuring the reliability and reproducibility of experimental results.

Quantitative Solubility Data

While specific quantitative solubility data for iFluor 700 in a wide array of organic solvents is not extensively published, its primary recommended solvent is Dimethyl Sulfoxide (DMSO). Product information consistently indicates that iFluor 700 and its derivatives are readily soluble in anhydrous DMSO. The following table summarizes the known and estimated solubility of iFluor 700.

| Solvent | Quantitative Solubility | Qualitative Solubility | Source/Remark |

| Dimethyl Sulfoxide (DMSO) | High (Stock solutions of 10 mM are readily prepared) | Very Soluble | Based on manufacturer's protocols for iFluor 700 succinimidyl ester.[1] |

| Dimethylformamide (DMF) | Not specified | Soluble | Generally recommended as a solvent for non-sulfonated cyanine dyes. |

| Methanol | Not specified | Soluble | Generally cited as a solvent for solvent-soluble cyanine dyes.[2] |

| Ethanol (B145695) | Not specified | Likely Soluble | Similar to methanol, ethanol is a common solvent for organic dyes. |

| Acetonitrile | Not specified | Likely Soluble | A polar aprotic solvent often used for similar fluorescent dyes. |

| Chloroform | Not specified | Soluble | Mentioned as a solvent for solvent-soluble cyanine dyes.[2] |

| Water | Low | Insoluble | As a non-sulfonated cyanine dye, iFluor 700 has limited aqueous solubility. |

Note: The qualitative solubility information for solvents other than DMSO is based on the general characteristics of non-sulfonated cyanine dyes.[2][3] For precise quantitative measurements in these solvents, it is recommended to perform the experimental protocol outlined below.

Experimental Protocols

A detailed methodology for the quantitative determination of iFluor 700 solubility in a specific organic solvent using UV-Vis spectrophotometry is provided below. This method is based on the Beer-Lambert law, which correlates absorbance with concentration.

Protocol: Quantitative Determination of Dye Solubility using UV-Vis Spectrophotometry

Objective: To determine the saturation solubility of iFluor 700 in a chosen organic solvent.

Materials:

-

iFluor 700 dye (solid form)

-

Selected organic solvent (e.g., DMSO, DMF, Methanol)

-

UV-Vis Spectrophotometer

-

Quartz or appropriate solvent-resistant cuvettes

-

Volumetric flasks (various sizes)

-

Micropipettes and tips

-

Analytical balance

-

Vortex mixer

-

Syringe filters (0.2 µm, solvent-compatible)

-

Syringes

Procedure:

-

Preparation of a Standard Stock Solution:

-

Accurately weigh a small amount of iFluor 700 dye (e.g., 1 mg).

-

Dissolve the dye in a known volume of the selected solvent (e.g., 1 mL in a volumetric flask) to create a concentrated stock solution. Ensure complete dissolution by vortexing.

-

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Dilute a small aliquot of the stock solution with the solvent.

-

Scan the absorbance of the diluted solution across a relevant wavelength range (e.g., 600-800 nm for iFluor 700) to determine the λmax.

-

-

Preparation of Standard Solutions and Generation of a Calibration Curve:

-

Perform a series of serial dilutions from the stock solution to prepare a set of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the determined λmax, using the pure solvent as a blank.

-

Plot a graph of absorbance versus concentration to generate a standard calibration curve. The plot should be linear and pass through the origin.

-

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid iFluor 700 dye to a known volume of the solvent in a vial.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Measurement of Saturated Solution Absorbance:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.2 µm syringe filter to remove any solid particles.

-

Accurately dilute the filtered saturated solution with the solvent to bring the absorbance into the linear range of the calibration curve. Record the dilution factor.

-

Measure the absorbance of the diluted saturated solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted saturated solution.

-

Multiply this concentration by the dilution factor to calculate the concentration of the saturated solution. This value represents the solubility of iFluor 700 in that solvent at the experimental temperature.

-

Visualizing Experimental Workflows